molecular formula C8H8N4O6 B1238616 2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid

2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid

Cat. No.: B1238616
M. Wt: 256.17 g/mol
InChI Key: URYZARAFMQWNPZ-KMKOMSMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrofurfurylidene group, which imparts specific reactivity and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid typically involves the reaction of 5-nitrofurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reacted with a carbamoylating agent to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The nitrofurfurylidene group plays a crucial role in its reactivity, allowing it to interact with enzymes and other biomolecules. The compound’s effects are mediated through the modulation of these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrofurfurylidene derivatives and hydrazinoacetic acid derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity .

Uniqueness

2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8N4O6

Molecular Weight

256.17 g/mol

IUPAC Name

2-[carbamoyl-[(Z)-(5-nitrofuran-2-yl)methylideneamino]amino]acetic acid

InChI

InChI=1S/C8H8N4O6/c9-8(15)11(4-7(13)14)10-3-5-1-2-6(18-5)12(16)17/h1-3H,4H2,(H2,9,15)(H,13,14)/b10-3-

InChI Key

URYZARAFMQWNPZ-KMKOMSMNSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\N(CC(=O)O)C(=O)N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN(CC(=O)O)C(=O)N

Synonyms

3-(5-nitrofurfurylideneamino)hydantoic acid
3-(5-nitrofurfurylideneamino)hydantoic acid, monosodium salt
NFFAHA

Origin of Product

United States

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